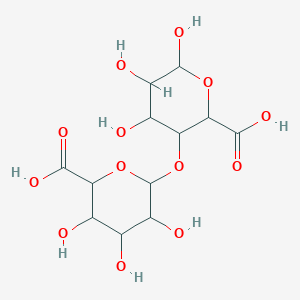
Digalacturonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digalacturonate is a compound derived from the oxidation of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. It is a dimer of galacturonic acid and plays a significant role in various biochemical processes, particularly in the degradation of pectin by microorganisms .
Mechanism of Action
Target of Action
Digalacturonic acid, also known as Digalacturonate, is a metabolite of pectin . It primarily targets enzymes, facilitating their co-crystallization . One such enzyme is proteinase K .
Mode of Action
The interaction between this compound and its targets, such as proteinase K, is primarily through co-crystallization . This process involves the formation of a crystalline complex between the compound and the enzyme, which can influence the enzyme’s activity.
Biochemical Pathways
This compound is derived in vivo from pectin catabolism . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) . The microbial pathways for the catabolism of D-galacturonic acid, the main constituent of pectin, are relevant for the microbial conversion to useful products .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is derived in vivo from pectin catabolism , suggesting that it is metabolized in the body
Result of Action
The primary result of this compound’s action is the facilitation of enzyme co-crystallization . This can influence the activity of the targeted enzymes, such as proteinase K , and potentially affect various biochemical processes in which these enzymes are involved.
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the presence of other compounds, pH levels, and temperature can potentially affect the co-crystallization process and, consequently, the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Digalacturonic acid plays a significant role in biochemical reactions. It is used for the co-crystallization of enzymes such as proteinase K . It interacts with these enzymes, serving as a substrate in galacturonic acid metabolism research . The nature of these interactions involves the compound’s ability to bind to the active sites of these enzymes, facilitating their functions.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with enzymes such as proteinase K It serves as a substrate for these enzymes, aiding in their function
Metabolic Pathways
This compound is involved in the metabolic pathway of pectin . It interacts with enzymes such as endo- and exopolygalacturonase(s) and gluconase(s), which are involved in the breakdown and metabolism of pectin
Transport and Distribution
This compound is used to study the transport of oligogalacturonides by systems such as the TogMNAB ABC transporter
Preparation Methods
Synthetic Routes and Reaction Conditions
Digalacturonate can be synthesized through the enzymatic hydrolysis of pectin. Enzymes such as pectinase break down pectin into its monomeric units, including galacturonic acid, which can then be further processed to form digalacturonate .
Industrial Production Methods
Industrial production of digalacturonate often involves the use of genetically engineered microorganisms. For example, Escherichia coli can be engineered to express specific enzymes that convert galacturonic acid into digalacturonate. This method is advantageous due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Digalacturonate undergoes various chemical reactions, including:
Oxidation: Conversion to galactaric acid.
Reduction: Formation of galactonic acid.
Substitution: Formation of esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often involves reagents like alcohols or amines under acidic or basic conditions.
Major Products
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, digalacturonate is used as a model compound to study the degradation of pectin and the enzymatic processes involved. It is also used in the synthesis of various derivatives for research purposes .
Biology
In biological research, digalacturonate is studied for its role in plant cell wall metabolism and its interactions with microorganisms. It is also used to investigate the metabolic pathways of pectin degradation in various organisms .
Medicine
In medicine, digalacturonate and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents and in drug delivery systems .
Industry
Industrially, digalacturonate is used in the production of bio-based chemicals and materials. It is also utilized in the food industry as a gelling agent and stabilizer .
Comparison with Similar Compounds
Similar Compounds
Galacturonic acid: The monomeric unit of digalacturonate.
Galactonic acid: A reduced form of galacturonic acid.
Galactaric acid: An oxidized form of galacturonic acid.
Uniqueness
Digalacturonate is unique due to its dimeric structure, which allows it to participate in more complex biochemical processes compared to its monomeric counterparts.
Properties
CAS No. |
5894-59-7 |
|---|---|
Molecular Formula |
C12H18O13 |
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1 |
InChI Key |
SYBQLSSECRIKMJ-GYIVVZTQSA-N |
SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O |
Synonyms |
digalacturonate digalacturonic acid digalacturonic acid, (D,alpha-D)-isomer O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid sodium digalacturonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is digalacturonate and where does it come from?
A1: Digalacturonate is a pectic oligosaccharide composed of two galacturonic acid units linked by an α-(1–4) glycosidic bond. It's a breakdown product of pectin, a complex polysaccharide found in the cell walls of plants. Pectin degradation is mediated by enzymes like polygalacturonases and pectate lyases produced by various microorganisms, including bacteria and fungi. [, , , , , ]
Q2: How do enzymes like pectate lyases and polygalacturonases break down pectin into digalacturonate?
A2: Pectate lyases cleave pectin via a β-elimination mechanism, targeting α-1,4 glycosidic bonds between D-galacturonate units. This results in the formation of unsaturated digalacturonate. [, ] On the other hand, polygalacturonases utilize hydrolysis to cleave these bonds, releasing digalacturonate as one of the products. [, , , ]
Q3: Are there different types of enzymes that produce digalacturonate?
A3: Yes, digalacturonate can be generated by both endo- and exo-acting enzymes. Endo-polygalacturonases cleave pectin randomly within the molecule, generating a mixture of oligogalacturonates, including digalacturonate. [] Exo-polygalacturonases act on the non-reducing end of the pectin chain, releasing digalacturonate units sequentially. [, , ]
Q4: What happens to digalacturonate inside bacteria?
A4: Digalacturonate can be further metabolized by bacteria. In Erwinia chrysanthemi, extracellular and periplasmic pectinases degrade pectin into smaller oligomers, including digalacturonate. This digalacturonate is then transported into the cytoplasm. [] Within the cytoplasm, the enzymes PelW (exopolygalacturonate lyase) and Ogl (oligogalacturonate lyase) further degrade digalacturonate. [] PelW breaks down longer oligomers, including digalacturonate, while Ogl acts on digalacturonate and other short oligogalacturonates. []
Q5: What is the role of digalacturonate in plant-pathogen interactions?
A5: Digalacturonate, specifically unsaturated digalacturonate, plays a crucial role in the pathogenicity of Erwinia carotovora subsp. atroseptica, the causal agent of potato soft rot. [] Unsaturated digalacturonate, produced by the action of pectate lyases on plant cell wall pectin, acts as a signal molecule, triggering the expression of virulence genes in the bacteria. [] It can induce plant cell death, contributing to the rotting process and potentially triggering defense responses in the plant. []
Q6: Are there any studies exploring the structure-activity relationship of digalacturonate?
A6: Research on the structure-activity relationship of digalacturonate has focused on its interaction with enzymes like oligogalacturonate lyase (OGL). Studies on YeOGL from Yersinia enterocolitica revealed that the enzyme preferentially acts on digalacturonate and utilizes a histidine residue in its active site to abstract the α-proton from the substrate. [] This suggests that modifications affecting the α-proton accessibility or the histidine residue within the enzyme could impact digalacturonate binding and processing.
Q7: Are there computational studies on digalacturonate and related enzymes?
A8: Yes, computational studies have provided valuable insights into the interaction between digalacturonate and enzymes like pectate lyase. QM/MM calculations on Bacillus subtilis pectate lyase (BsPel) revealed the role of specific amino acids and Ca2+ ions in the active site in substrate binding, proton abstraction, and stabilization of the reaction intermediates. []
Q8: Are there any analytical methods for studying digalacturonate?
A9: Various analytical techniques are employed to study digalacturonate and its interactions. These include enzyme kinetics assays to determine enzyme activity and substrate specificity, [, , ] chromatography techniques like gel filtration to assess the molecular weight of enzymes, [] and spectroscopic methods like mass spectrometry to analyze the products of enzymatic reactions and elucidate structural information. [, ]
Q9: What are the potential applications of digalacturonate research?
A10: Understanding digalacturonate metabolism and its role in plant-pathogen interactions can pave the way for developing novel strategies for controlling plant diseases. For example, targeting the enzymes involved in digalacturonate production or signaling pathways triggered by digalacturonate could help develop new disease control agents. [] Additionally, exploring the properties and applications of digalacturonate-producing enzymes holds potential for various biotechnological applications, such as food processing and biofuel production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


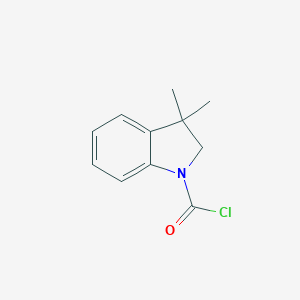
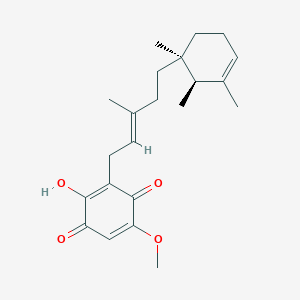
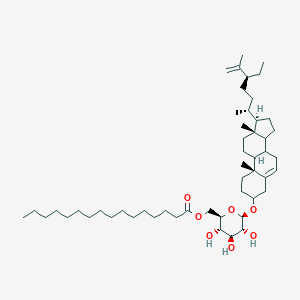
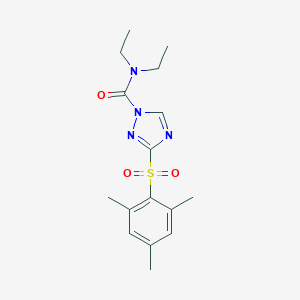
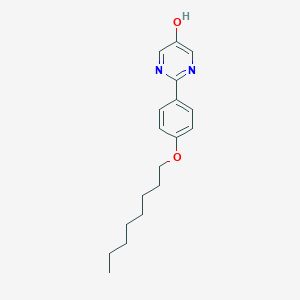

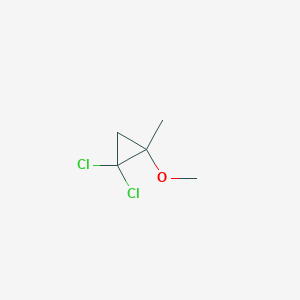
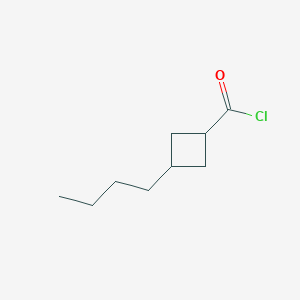
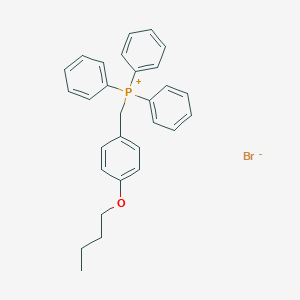
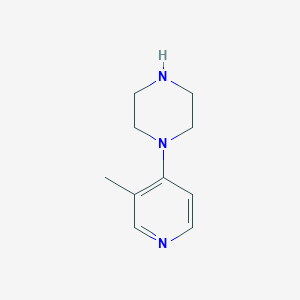
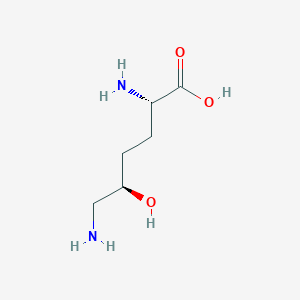
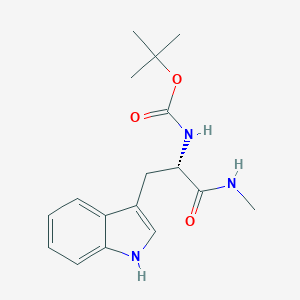
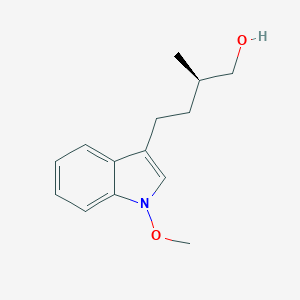
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
